(E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide

描述

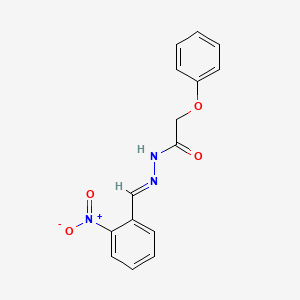

(E)-N'-(2-Nitrobenzylidene)-2-phenoxyacetohydrazide is a Schiff base derivative synthesized via condensation of 2-phenoxyacetohydrazide with 2-nitrobenzaldehyde. Its structure features a phenoxyacetohydrazide backbone conjugated to a 2-nitrobenzylidene moiety. The compound exhibits a planar conformation stabilized by intramolecular hydrogen bonding (N–H⋯O) and π-π interactions between aromatic rings . Crystallographic analysis reveals a dihedral angle of 61.5° between the nitrobenzene and phenoxy rings, contributing to its unique stereoelectronic properties .

属性

IUPAC Name |

N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c19-15(11-22-13-7-2-1-3-8-13)17-16-10-12-6-4-5-9-14(12)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSQTBWRJQEWHU-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

化学反应分析

Types of Reactions

(E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso or hydroxylamine derivatives.

Substitution: Various substituted phenoxyacetohydrazides.

科学研究应用

Chemistry

In chemistry, (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be employed in the development of new materials with specific properties .

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a valuable tool for studying biochemical pathways and mechanisms .

Medicine

In medicine, (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide has shown promise as a therapeutic agent. Its derivatives have been explored for their potential to inhibit the growth of cancer cells and to act as antimicrobial agents against various pathogens .

Industry

In the industrial sector, this compound is used in the development of sensors and catalysts. Its unique chemical structure allows it to participate in various catalytic processes, making it useful in the production of fine chemicals and pharmaceuticals .

作用机制

The mechanism of action of (E)-N’-(2-nitrobenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of key biochemical pathways. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity .

相似化合物的比较

Substituent-Dependent Physicochemical Properties

The following table compares key physicochemical parameters of (E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide with analogs:

Key Observations :

- Melting Points: Nitro-substituted derivatives (e.g., compound 19, 169.9–172.7°C) exhibit higher melting points than non-nitro analogs (e.g., compound 17, 141.3–143.4°C), attributed to enhanced polarity and intermolecular interactions . The target compound’s melting point is unreported but expected to align with nitro-containing analogs.

- IR Spectroscopy : The C=O stretch (amide I band) varies between 1670–1695 cm⁻¹, influenced by electron-withdrawing substituents (e.g., nitro groups in compound 19 and the target compound) that increase carbonyl polarization .

- Synthetic Yields : Yields range from 50% (pyridyl derivative, 17) to 84% (benzodioxole derivative, 16), reflecting steric and electronic effects during Schiff base formation .

Structural and Electronic Features

- Hydrogen Bonding : The target compound forms N–H⋯O hydrogen bonds between the hydrazide NH and nitro group, stabilizing its crystal lattice . In contrast, compound 16 (benzodioxole) exhibits weaker C–H⋯O interactions due to the absence of a nitro group .

- Aromatic Interactions: The dihedral angle between aromatic rings (61.5° in the target compound) is smaller than in non-planar analogs like compound 2k (coumarin derivative), which adopts a twisted conformation to accommodate bulky substituents .

生物活性

(E)-N'-(2-nitrobenzylidene)-2-phenoxyacetohydrazide, a compound with the CAS number 316136-79-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 298.30 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-phenoxyacetohydrazide and 2-nitrobenzaldehyde. The reaction can be facilitated under acidic or basic conditions, often using solvents like ethanol or methanol for better yield.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 20.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase.

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels could lead to oxidative stress in cancer cells, promoting apoptosis.

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The study found that this compound displayed a broad spectrum of activity against both gram-positive and gram-negative bacteria, supporting its potential as a novel antimicrobial agent .

Study on Anticancer Effects

Another research article focused on the anticancer properties of hydrazone compounds and reported that this compound induced significant cytotoxicity in HeLa cells through apoptosis pathways, as evidenced by increased caspase activity and PARP cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。